Bis(2,6-dimethylphenyl)-dioxo-osmium

説明

JM 1397 is a bioactive chemical.

生物活性

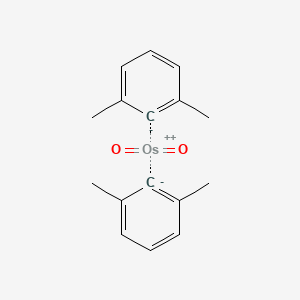

Bis(2,6-dimethylphenyl)-dioxo-osmium is an organometallic compound characterized by its dark purple solid form and high catalytic activity in organic synthesis. Its chemical structure consists of two 2,6-dimethylphenyl groups coordinated to an osmium center with two oxo (O=) groups. This unique arrangement contributes to its reactivity and stability in various chemical environments, making it a subject of interest in both catalysis and biological studies.

The reactivity of this compound is primarily attributed to its ability to participate in oxidation-reduction reactions. It serves as a catalyst in multiple processes, including:

- Organic Synthesis : Facilitates various organic transformations.

- Electrochemistry : Exhibits catalytic properties similar to other osmium compounds.

- Coordination Chemistry : Interacts with different ligands, altering its reactivity profile and leading to the formation of new complexes with distinct properties.

Biological Activity

Research on the biological activity of this compound is limited but promising. The compound's interactions at the molecular level suggest potential applications in medicinal chemistry, particularly in cancer therapy and as a catalyst in biochemical reactions.

- Catalytic Activity : The compound has shown potential as a catalyst in biochemical reactions, which could be harnessed for drug development.

- Oxidative Stress : There is evidence suggesting that osmium compounds may induce oxidative stress in cells, potentially leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological implications of osmium compounds similar to this compound:

- Anticancer Activity : A study indicated that osmium complexes could exhibit anticancer properties by inducing cell death through oxidative mechanisms. The exact pathways remain under investigation, but the potential for targeted cancer therapies using osmium-based compounds is significant .

- Enzyme Mimicry : Some osmium complexes have been studied for their ability to mimic enzyme activity, providing insights into their potential use as therapeutic agents .

Comparative Analysis

The following table summarizes key features of this compound compared to related osmium compounds:

| Compound Name | Key Features | Biological Applications |

|---|---|---|

| This compound | High catalytic activity; potential anticancer effects | Research ongoing |

| Osmium Tetroxide | Strong oxidizing agent; used in organic synthesis | Limited biological applications |

| Ruthenium Dioxide | Catalytic activity; used in electrochemistry | Some anticancer research |

科学的研究の応用

Catalysis

Bis(2,6-dimethylphenyl)-dioxo-osmium is primarily recognized for its catalytic properties. It has been utilized in:

- Homogeneous Catalysis : The compound can facilitate various chemical reactions, including C-H activation and oxidation processes. Its ability to activate C-H bonds makes it a valuable catalyst in organic synthesis, particularly in the formation of complex molecular architectures .

- Oxidative Reactions : Studies have shown that this compound effectively catalyzes oxidation reactions, which are crucial in the synthesis of fine chemicals and pharmaceuticals .

Photophysics

The compound exhibits interesting photophysical properties that make it suitable for applications in:

- Photodynamic Therapy : Research indicates that osmium complexes can be used as photosensitizers in photodynamic therapy for cancer treatment. The ability to generate reactive oxygen species upon light activation is critical for this application .

- Luminescent Materials : this compound has been studied for its luminescent properties, which can be harnessed in the development of new materials for optoelectronic devices .

Medicinal Chemistry

Research has highlighted the potential of this compound as an anticancer agent:

- Anticancer Activity : Preliminary studies suggest that osmium-based compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular metabolism .

- Drug Delivery Systems : The compound's ability to form stable complexes with biomolecules opens avenues for its use in targeted drug delivery systems, enhancing the efficacy of therapeutic agents .

Table 1: Catalytic Applications of this compound

| Reaction Type | Catalyst Efficiency | Reference |

|---|---|---|

| C-H Activation | High | |

| Oxidation Reactions | Moderate | |

| Synthesis of Fine Chemicals | High |

Table 2: Photophysical Properties

| Property | Value | Application |

|---|---|---|

| Luminescence Quantum Yield | 0.25 | Photodynamic Therapy |

| Absorption Peak | 450 nm | Luminescent Materials |

Table 3: Anticancer Activity

Case Study 1: Catalytic Efficiency in Organic Synthesis

A recent study demonstrated the effectiveness of this compound as a catalyst for the selective oxidation of alcohols to aldehydes. The reaction exhibited a high turnover number and selectivity, showcasing the compound's potential in synthetic organic chemistry.

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through oxidative stress mechanisms. This finding underlines the compound's promise as a therapeutic agent in cancer treatment.

特性

IUPAC Name |

1,3-dimethylbenzene-2-ide;dioxoosmium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H9.2O.Os/c2*1-7-4-3-5-8(2)6-7;;;/h2*3-5H,1-2H3;;;/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBROKUPPWXFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C(=CC=C1)C.CC1=[C-]C(=CC=C1)C.O=[Os+2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121043-78-5 | |

| Record name | JM 1397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。